molecular formula C55H75N17O13 B1671987 Gonadorelin CAS No. 33515-09-2

Gonadorelin

Cat. No.: B1671987
CAS No.: 33515-09-2
M. Wt: 1182.3 g/mol
InChI Key: XLXSAKCOAKORKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gonadorelin, also known as gonadotropin-releasing hormone (GnRH), primarily targets the anterior pituitary gland . The primary role of this target is to stimulate the synthesis and release of two crucial hormones: follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .

Mode of Action

This compound acts similarly to naturally occurring GnRH. It stimulates the synthesis and release of LH from the anterior pituitary gland . FSH production and release are also increased by this compound, but to a lesser degree . The interaction of this compound with its targets leads to increased levels of LH and FSH, which in turn stimulate the gonads and sex organs to produce reproductive hormones .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . This compound stimulates the synthesis and release of FSH and LH in the pituitary gland. This process is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . The pulsatility of GnRH secretion is necessary to ensure correct reproductive function .

Pharmacokinetics

It’s known that this compound has a short half-life, which necessitates the use of infusion pumps for its clinical use .

Result of Action

The molecular and cellular effects of this compound’s action involve the stimulation of reproductive hormone production. By increasing the levels of LH and FSH, this compound triggers the gonads and sex organs to produce reproductive hormones . This leads to a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .

Action Environment

It’s known that the frequency and amplitude of gnrh pulses, as well as the feedback of androgens and estrogens, play a crucial role in controlling the synthesis and release of fsh and lh . This suggests that factors affecting these parameters could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Gonadorelin interacts with the GnRH receptor on the anterior pituitary gland . The binding of this compound to its receptor stimulates the synthesis and release of the gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . These interactions are essential for the regulation of the reproductive system.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by triggering the release of FSH and LH from the anterior pituitary . These hormones then regulate the function of the gonads, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by stimulating the synthesis and release of LH from the anterior pituitary gland . It also increases the production and release of FSH, but to a lesser degree . These effects are achieved through the binding of this compound to the GnRH receptor, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its short half-life requires the use of infusion pumps for clinical use

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats, an ED50 of about 80 ng/animal was derived, and the full effective dose was estimated to be 150-200 ng/animal . In cattle, the increase in plasma LH and FSH occurs in all stages of the oestrous cycle .

Metabolic Pathways

This compound is involved in the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . It interacts with the GnRH receptor, leading to the release of FSH and LH, which then regulate the function of the gonads .

Chemical Reactions Analysis

Gonadorelin undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are typically smaller peptide fragments or amino acids .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSAKCOAKORKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H75N17O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.88e-02 g/L
Record name Gonadorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00644
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Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids.
Record name Gonadorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00644
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CAS No.

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8
Record name Gonadorelin
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URL https://www.drugbank.ca/drugs/DB00644
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Record name Luteinizing hormone-releasing factor
Source EPA Chemicals under the TSCA
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Record name Luteinizing hormone-releasing factor
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Record name Gonadorelin
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Record name Luteinizing hormone releasing hormone human acetate salt
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Record name Gonadorelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The synthesis of peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys[(Cu++)(POL)2 (DL-A2 pr)]-Leu-Arg-Pro-D-Ala-NH2 was performed by reacting [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Trp3, Arg5,D-Lys(DL-A2 pr)6, D-Ala10 ]LHRH (Preparation VIII, 40 mg of a TFA salt) in DMF (0.2 ml) at pH 8 (adjusted with sodium hydroxide and sodium acetate) with pyridoxal hydrochloride (Aldrich, 4 mg) then, after standing at room temperature for 1 hour, with copper(II) acetate (3 mg in 0.05 ml water). The crude product was purified by HPLC under conditions given in Example XI (system iv) to yield [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys[(Cu++)(POL)2 (DL-A2 pr)]6,D-Ala10 ]LHRH (40 mg) with HPLC retention time of 6.3 min.
Quantity
0.05 mL
Type
catalyst
Reaction Step One
[Compound]
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Gonadorelin interact with its target and what are the downstream effects?

A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH). [] It acts as an agonist at the GnRH receptor in the anterior pituitary gland. [] Binding of this compound to this receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ] These hormones play crucial roles in regulating reproductive processes, including ovulation and spermatogenesis. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C55H75N17O13 and a molecular weight of 1182.3 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like mass spectrometry (LC-MS, FAB-MS) have been employed to identify this compound and its degradation products. [, ]

Q4: What is known about the stability of this compound in aqueous solutions?

A4: this compound exhibits degradation in aqueous solutions, influenced by factors like pH, temperature, and ionic strength. [] Its stability is highest at a pH of 5-5.5. [] Degradation pathways include deamidation, hydrolysis, debutylation, and epimerization. [, ]

Q5: How does the formulation of this compound impact its stability?

A5: The provided research highlights the importance of formulation for this compound stability. Lyophilized this compound acetate demonstrates superior stability compared to the hydrochloride salt. [] Research is ongoing to develop formulations with enhanced stability and bioavailability. []

Q6: How do structural modifications of this compound affect its activity and potency?

A6: Research into this compound analogues like buserelin, goserelin, and triptorelin reveals the impact of structural changes on degradation pathways and potentially on receptor binding affinity. [] Specific modifications influence the susceptibility to deamidation, debutylation, and hydrolysis. []

Q7: What is the relationship between this compound dose and LH release?

A7: Studies using bovine anterior pituitary cell cultures indicate a dose-dependent increase in LH secretion with increasing this compound concentrations. [] This underscores the compound's ability to stimulate LH release in a controlled manner. []

Q8: Does the administration route of this compound influence its effects?

A8: Comparing intramuscular, intravaginal, and subcutaneous routes of this compound administration reveals varying efficacies in inducing ovulation and LH release in different animal models. [, , , , ] This highlights the importance of route optimization for desired therapeutic outcomes. [, , , , ]

Q9: What in vitro models have been used to study this compound's effects?

A9: Bovine anterior pituitary cell cultures provide a valuable in vitro model to study this compound's effects on LH and FSH secretion in a controlled environment. [] This approach enables researchers to investigate dose-responses and cellular mechanisms. []

Q10: What animal models have been employed in this compound research?

A10: A range of animal models, including cattle, mares, sheep, goats, rabbits, and llamas, have been used to investigate this compound's effects on reproductive processes like ovulation, luteal development, and pregnancy rates. [, , , , , , , , , , , ] These models help bridge the gap between in vitro findings and clinical applications. [, , , , , , , , , , , ]

Q11: What is known about the safety profile of this compound?

A11: While generally considered safe, rare cases of anaphylaxis following this compound administration have been reported. [] This underscores the need for caution and appropriate medical supervision during its use. []

Q12: What analytical methods are employed to quantify this compound?

A12: High-performance liquid chromatography (HPLC) plays a crucial role in determining the purity and stability of this compound in various formulations. [] Mass spectrometry techniques, including LC-MS and FAB-MS, are instrumental in identifying this compound and characterizing its degradation products. [, ] Radioimmunoassay (RIA) is another technique employed to measure hormone levels, such as testosterone, in response to this compound treatment. []

Q13: Are there alternatives to this compound for inducing ovulation?

A13: Research explores alternative approaches for ovulation induction, including natural mating and the use of other hormones like equine chorionic gonadotropin (eCG). [, ] Comparing the efficacy and practicality of these methods is crucial for optimizing reproductive management strategies. [, ]

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